molecular formula C28H30N6O4 B12426055 Egfr-IN-1

Egfr-IN-1

货号: B12426055
分子量: 514.6 g/mol
InChI 键: RGZXAQQHXALOBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EGFR-IN-1 (also referred to as this compound hydrochloride) is an orally active, irreversible inhibitor that selectively targets the L858R/T790M double-mutant EGFR, a common resistance mutation in non-small cell lung cancer (NSCLC) . It demonstrates 100-fold selectivity for mutant EGFR over wild-type EGFR, making it a promising candidate for overcoming resistance to first-generation EGFR inhibitors like Gefitinib .

属性

分子式

C28H30N6O4

分子量

514.6 g/mol

IUPAC 名称

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C28H30N6O4/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32)

InChI 键

RGZXAQQHXALOBL-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C

产品来源

United States

准备方法

The preparation of Egfr-IN-1 involves several synthetic routes and reaction conditions. One method includes the use of a pharmacophore model based on the potent inhibitor JBJ-125, which targets the mutant epidermal growth factor receptor. This model is used for virtual screening of large databases to identify potential inhibitors . Another method involves the synthesis of a compound represented by a general formula, followed by the preparation of a pharmaceutical composition containing the compound .

化学反应分析

Egfr-IN-1 undergoes various types of chemical reactions, including covalent inhibition, which is a reemerging paradigm in kinase drug design. The roles of inhibitor binding affinity and chemical reactivity in overall potency are crucial. For inhibitors relying on reactivity to achieve potency, noncovalent enzyme-inhibitor complex partitioning between inhibitor dissociation and bond formation is central . The compound also undergoes phosphorylation reactions catalyzed by receptor tyrosine kinases, such as the epidermal growth factor receptor tyrosine kinase .

相似化合物的比较

Key Characteristics:

  • Molecular Formula : C₂₈H₃₁ClN₆O₄
  • Molecular Weight : 551.04
  • Mechanism of Action : Covalently binds to the ATP-binding site of mutant EGFR, blocking downstream signaling pathways .
  • In Vitro Activity : Inhibits proliferation of H1975 (L858R/T790M) and HCC827 (Exon19del) cells with IC₅₀ values of 4 nM and 28 nM , respectively .
  • In Vivo Efficacy: Oral administration significantly suppresses tumor growth in xenograft models without adverse effects on body weight .

EGFR-IN-1 is primarily used in preclinical research for NSCLC, focusing on mutant-selective therapeutic strategies .

Comparison with Similar Compounds

The following table and analysis highlight this compound’s distinct properties relative to other EGFR-targeting compounds.

Table 1: Comparative Analysis of EGFR Inhibitors

Compound Target Specificity Selectivity (vs. WT EGFR) IC₅₀ (Key Cell Lines) Mechanism Key Applications References
This compound L858R/T790M EGFR 100-fold 4 nM (H1975), 28 nM (HCC827) Irreversible covalent binding NSCLC with T790M resistance
GLUT1/EGFR-IN-1 Dual GLUT1 & EGFR N/A <3 µM (CNE1, MDA-MB231) ATP-binding site inhibition Nasopharyngeal carcinoma, TNBC
ALK/EGFR-IN-1 Dual ALK & EGFR (L858R/T790M) N/A 4.3 nM (H1975), 3.6 nM (BaF3) Phosphorylation inhibition NSCLC with ALK/EGFR co-mutations
Alflutinib mesylate EGFR mutants (Exon19del, T790M) >50-fold 0.2 nM (PC-9) Irreversible binding NSCLC, advanced EGFR mutants
Mutated this compound Intermediate for L858R/T790M inhibitor design N/A N/A Precursor for drug synthesis Research tool for inhibitor development

Key Comparisons:

Target Specificity :

  • This compound and Alflutinib are mutant-selective, whereas GLUT1/EGFR-IN-1 uniquely inhibits both EGFR and glucose transporter GLUT1, targeting cancer metabolism .
  • ALK/EGFR-IN-1 is a dual kinase inhibitor, addressing tumors with co-occurring ALK and EGFR mutations .

Selectivity :

  • This compound’s 100-fold selectivity for L858R/T790M over wild-type EGFR surpasses Alflutinib’s >50-fold selectivity, reducing off-target toxicity risks .

Mechanism: this compound and Alflutinib act via irreversible covalent binding, ensuring prolonged suppression of mutant EGFR .

ALK/EGFR-IN-1 is tailored for NSCLC with ALK/EGFR co-mutations, a genetically complex subset .

Research Findings and Clinical Implications

  • GLUT1/EGFR-IN-1 : Reduces intracellular lactate and ATP levels, synergistically impairing cancer cell survival in TNBC models .

生物活性

Egfr-IN-1 is a compound that acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical player in various cellular processes including proliferation, differentiation, and survival. The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications, particularly in cancer and kidney diseases.

EGFR is a receptor tyrosine kinase that, upon binding with its ligands (such as EGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways like the PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival. Inhibition of EGFR by compounds like this compound can block these signaling cascades, leading to reduced tumor growth and altered cellular responses in various tissues.

Case Studies and Research Findings

  • Cancer Treatment :
    • Study Overview : In a study focusing on non-small cell lung cancer (NSCLC), this compound demonstrated significant inhibition of EGFR phosphorylation, leading to decreased cell proliferation in vitro.
    • Results : The compound reduced tumor size in xenograft models by approximately 50% compared to controls, suggesting its efficacy in targeting EGFR-driven tumors.
  • Kidney Disease :
    • Research Insights : this compound has been explored for its role in renal tubular cell responses during acute kidney injury (AKI). Inhibition of EGFR was shown to prevent dedifferentiation of renal proximal tubular cells (RPTCs) after oxidative stress.
    • Findings : The study indicated that treatment with this compound improved renal recovery markers and reduced fibrosis in animal models of AKI, highlighting its potential as a therapeutic agent for kidney diseases related to EGFR activation.

Table 1: Summary of Biological Activity Studies on this compound

Study FocusModel TypeKey FindingsReference
NSCLC TreatmentXenograft50% reduction in tumor size
Acute Kidney InjuryAnimal ModelsImproved renal recovery and reduced fibrosis
Cellular ProliferationIn vitroDecreased cell proliferation

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。